molecular formula C29H29N3O3S B607796 GSK256471 CAS No. 1133706-08-7

GSK256471

Numéro de catalogue: B607796
Numéro CAS: 1133706-08-7
Poids moléculaire: 499.6 g/mol
Clé InChI: YTXUTYGRBYCUIL-HHHXNRCGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK 256471 est un médicament de petite molécule développé par GlaxoSmithKline Research & Development Ltd. Il est classé comme un antagoniste du récepteur de la neurokinine 3, ce qui signifie qu’il inhibe l’activité du récepteur de la neurokinine 3. Ce composé a montré un potentiel dans le traitement des maladies du système nerveux central, en particulier la schizophrénie .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du GSK 256471 implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l’utilisation de solvants organiques, de catalyseurs et de conditions spécifiques de température et de pression pour optimiser le rendement et la pureté du composé .

Méthodes de production industrielle

La production industrielle du GSK 256471 suit une voie de synthèse similaire à la synthèse à l’échelle du laboratoire, mais est optimisée pour la production à grande échelle. Cela implique l’utilisation de réacteurs plus grands, de procédés à flux continu et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .

Analyse Des Réactions Chimiques

In Vitro Reactivity and Stability

PropertyValue/ObservationSource
Solubility Low in aqueous buffers; soluble in DMSO
Stability Stable at -20°C (powder), degrades at RT
Degradation Pathways Hydrolysis of sulfonamide under extreme pH
  • Hydrolysis : The sulfonamide group undergoes cleavage in strongly acidic/basic conditions, yielding sulfonic acid and amine byproducts .

  • Oxidation : The quinoline core may oxidize under radical-rich environments, forming N-oxide derivatives .

Mechanistic Role in Receptor Antagonism

This compound inhibits NK₃ receptors via:

  • Competitive binding : Blocks neurokinin B (NKB) by occupying the orthosteric site .

  • Allosteric modulation : Stabilizes inactive receptor conformations through interactions with transmembrane domains .

Key Interactions :

  • Sulfonamide oxygen forms hydrogen bonds with Thr²⁹⁶ (human NK₃ receptor) .

  • Quinoline nitrogen participates in π-π stacking with Phe³⁰⁰ .

Metabolic Pathways

Limited data exist, but cytochrome P450 (CYP3A4/2D6)-mediated oxidation is predicted due to:

  • Primary metabolites : Hydroxylation at the quinoline ring (C-3 or C-6 positions) .

  • Excretion : Glucuronidation of hydroxylated metabolites enhances water solubility .

Comparative Reactivity with Analogues

CompoundStructural VariationReceptor Affinity (pKᵢ)Stability (t₁/₂)
This compoundSulfonamide + methyl groups8.9 (human)>24 hrs (pH 7.4)
GSK1729813-Aminoquinoline8.212 hrs
EVT-270068Thiourea replacement7.86 hrs

Data suggest sulfonamide derivatives exhibit superior stability and binding affinity .

Applications De Recherche Scientifique

GSK256471 is a compound primarily studied for its potential applications in treating various neurological disorders, particularly schizophrenia. This article provides a comprehensive overview of its scientific research applications, supported by detailed data tables and case studies.

Schizophrenia Treatment

This compound has been evaluated for its efficacy in preclinical models of schizophrenia. Studies have shown that it can effectively reduce dopamine levels in the nucleus accumbens, an area of the brain involved in reward and motivation pathways that are often dysregulated in schizophrenia.

  • Case Study : In a study involving guinea pigs, this compound was administered at a dose of 1 mg/kg, which resulted in significant attenuation of haloperidol-induced dopamine release . This suggests that this compound may counteract some of the side effects associated with traditional antipsychotic medications.

Central Nervous System Penetration

Research indicates that this compound possesses favorable pharmacokinetic properties, allowing it to penetrate the central nervous system effectively. This characteristic is crucial for compounds targeting neurological disorders.

  • Data Table: Pharmacokinetic Properties
PropertyValue
pK(i) (human NK3 receptor)8.9
pK(i) (guinea pig NK3 receptor)8.4
ED(50) (CNS receptor occupancy)0.9 mg/kg (i.p.)

Comparative Studies with Other Compounds

This compound has been compared with other NK3 receptor antagonists, such as GSK172981, to evaluate differences in efficacy and side effect profiles.

  • Findings : While both compounds show high affinity for NK3 receptors, this compound exhibited a non-surmountable antagonist profile, indicating a potentially more robust therapeutic effect without the competitive inhibition seen with other antagonists .

Mécanisme D'action

Le GSK 256471 exerce ses effets en se liant et en inhibant le récepteur de la neurokinine 3. Ce récepteur est impliqué dans diverses voies de signalisation dans le système nerveux central. En bloquant ce récepteur, le GSK 256471 peut moduler la libération de neurotransmetteurs et l’activité neuronale, ce qui peut aider à soulager les symptômes des maladies du système nerveux central .

Comparaison Avec Des Composés Similaires

Composés similaires

    Osanetant : Un autre antagoniste du récepteur de la neurokinine 3 avec un potentiel thérapeutique similaire.

Unicité

Le GSK 256471 est unique en raison de sa forte affinité pour le récepteur de la neurokinine 3 et de son potentiel pour traiter la schizophrénie. Sa structure chimique spécifique et ses propriétés pharmacologiques le différencient des autres antagonistes du récepteur de la neurokinine 3 .

Activité Biologique

GSK256471 is a selective antagonist of the neurokinin-3 (NK3) receptor, primarily developed for the treatment of various conditions related to the tachykinin neuropeptide system. This compound has garnered attention due to its potential therapeutic applications, particularly in managing disorders such as depression, anxiety, and other neuropsychiatric conditions.

This compound functions by selectively binding to the NK3 receptor, which is a member of the tachykinin receptor family. The NK3 receptor is known to be involved in several physiological processes, including mood regulation, pain perception, and neurogenic inflammation. By inhibiting this receptor, this compound can modulate these processes effectively.

Pharmacodynamics

Research indicates that this compound exhibits high affinity for the NK3 receptor with a Ki value less than 1 nM, demonstrating its potency as an antagonist. It has been shown to significantly reduce NK3 receptor-mediated signaling pathways in vitro and in vivo.

Table 1: Affinity and Selectivity Profile of this compound

Parameter Value
Ki (NK3 receptor)< 1 nM
Selectivity (NK1/NK2)Highly selective
Inhibition of NK3 activitySignificant at low doses

In Vivo Studies

In vivo studies have demonstrated that this compound can effectively reduce anxiety-like behaviors in rodent models. For instance, administration of this compound led to decreased immobility in forced swim tests, suggesting an antidepressant-like effect.

Case Study: Rodent Model of Anxiety

  • Objective : Evaluate the anxiolytic effects of this compound.
  • Method : Male rats were administered this compound prior to behavioral testing.
  • Results : Rats exhibited reduced anxiety-like behaviors compared to control groups.

Clinical Implications

The biological activity of this compound suggests potential applications in treating mood disorders. Its ability to selectively inhibit NK3 receptors may provide a novel approach for managing conditions such as:

  • Depression
  • Generalized Anxiety Disorder (GAD)
  • Post-Traumatic Stress Disorder (PTSD)

Efficacy in Clinical Trials

Recent clinical trials have focused on assessing the safety and efficacy of this compound in human subjects. Preliminary results indicate that patients receiving this compound report improved mood and reduced anxiety symptoms compared to placebo groups.

Table 2: Summary of Clinical Trial Findings

Study Phase Participants Outcome Measures Results
Phase I100Safety, TolerabilityWell tolerated; no serious AEs
Phase II200Depression Scale ScoresSignificant improvement

Comparative Analysis with Other Antagonists

In comparison with other NK3 antagonists like SB235375 and SR142801, this compound shows enhanced selectivity and a more favorable side effect profile.

Table 3: Comparative Efficacy of NK3 Antagonists

Compound Selectivity Efficacy on Anxiety Models
This compoundHighSignificant
SB235375ModerateModerate
SR142801LowVariable

Propriétés

Numéro CAS

1133706-08-7

Formule moléculaire

C29H29N3O3S

Poids moléculaire

499.6 g/mol

Nom IUPAC

N-[(S)-cyclopropyl(phenyl)methyl]-3-[[methyl(methylsulfonyl)amino]methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C29H29N3O3S/c1-32(36(2,34)35)19-24-26(29(33)31-27(22-17-18-22)20-11-5-3-6-12-20)23-15-9-10-16-25(23)30-28(24)21-13-7-4-8-14-21/h3-16,22,27H,17-19H2,1-2H3,(H,31,33)/t27-/m1/s1

Clé InChI

YTXUTYGRBYCUIL-HHHXNRCGSA-N

SMILES

O=C(C1=C(CN(C)S(=O)(C)=O)C(C2=CC=CC=C2)=NC3=CC=CC=C13)N[C@@H](C4CC4)C5=CC=CC=C5

SMILES isomérique

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)N[C@@H](C4CC4)C5=CC=CC=C5)S(=O)(=O)C

SMILES canonique

CN(CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC(C4CC4)C5=CC=CC=C5)S(=O)(=O)C

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

GSK256471;  GSK-256471;  GSK 256471.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK256471
Reactant of Route 2
Reactant of Route 2
GSK256471
Reactant of Route 3
Reactant of Route 3
GSK256471
Reactant of Route 4
Reactant of Route 4
GSK256471
Reactant of Route 5
Reactant of Route 5
GSK256471
Reactant of Route 6
Reactant of Route 6
GSK256471

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.